Potassium (3-methylthiophenyl)trifluoroborate
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Description
Potassium (3-methylthiophenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KS and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .
Mode of Action
The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.
Biochemical Pathways
The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Result of Action
The result of the compound’s action is the formation of new organic molecules with the 3-(methylthio)phenyl group. This group can be introduced into various organic molecules, expanding their chemical diversity and potential applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is stable under normal conditions, but its reactivity can be enhanced under thermal conditions or in the presence of a catalyst .
Properties
IUPAC Name |
potassium;trifluoro-(3-methylsulfanylphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGCBOZKRZMHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635795 |
Source
|
Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-48-2 |
Source
|
Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.